N-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea
Overview
Description
N-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea is a useful research compound. Its molecular formula is C6H10N4S and its molecular weight is 170.23. The purity is usually 95%.
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Scientific Research Applications
Antidepressant Activity
Research on thiourea derivatives, including compounds similar to N-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea, has shown promising antidepressant activities. These compounds have been synthesized and evaluated in preclinical models, demonstrating significant reductions in immobility time in tests such as forced swimming and tail suspension, indicative of potential antidepressant effects. This suggests that thiourea derivatives could be therapeutically useful as antidepressant medications (Mathew, Suresh, & Anbazhagan, 2014).
Anti-inflammatory Properties
Dimethyl thiourea derivatives have been studied for their anti-inflammatory properties, particularly in the context of experimental models of uveitis. The administration of dimethyl thiourea in experimental animals has shown to markedly reduce intraocular inflammation, hemorrhage, and edema, pointing towards its potential as an anti-inflammatory agent (Rao et al., 1988).
Anticancer and Antitumor Activities
Certain thiourea compounds have been investigated for their structure-activity relationships in inducing mammary gland neoplasia in animal models. This research is crucial for understanding the potential carcinogenic properties of these compounds and could inform safer drug design in the future (Fitzgerald et al., 1986).
Dental Applications
Thiourea derivatives have been incorporated into dental composites to assess their mechanical properties and antibacterial effects. Studies have shown that adding these compounds to dental composites does not significantly affect their flexural and tensile strengths but may decrease their compressive strengths, indicating a potential trade-off when enhancing antibacterial properties (Abaszadeh & Mohammadzadeh, 2020).
Properties
IUPAC Name |
(2,5-dimethylpyrazol-3-yl)thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4S/c1-4-3-5(8-6(7)11)10(2)9-4/h3H,1-2H3,(H3,7,8,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCYWXJDYRBQRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=S)N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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